molecular formula C12H11ClN2 B1367399 4-Chloro-6-ethyl-2-phenylpyrimidine CAS No. 89967-21-5

4-Chloro-6-ethyl-2-phenylpyrimidine

Cat. No.: B1367399
CAS No.: 89967-21-5
M. Wt: 218.68 g/mol
InChI Key: YSDUICFZVHELKA-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-2-phenylpyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 4, an ethyl group at position 6, and a phenyl group at position 2. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-ethyl-2-phenylpyrimidine can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated reactors to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethyl-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these

Properties

IUPAC Name

4-chloro-6-ethyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-2-10-8-11(13)15-12(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDUICFZVHELKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522530
Record name 4-Chloro-6-ethyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89967-21-5
Record name 4-Chloro-6-ethyl-2-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89967-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-ethyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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